molecular formula C13H20F3NO4 B13895508 O1-Tert-butyl O3-methyl cis-5-(trifluoromethyl)piperidine-1,3-dicarboxylate

O1-Tert-butyl O3-methyl cis-5-(trifluoromethyl)piperidine-1,3-dicarboxylate

Cat. No.: B13895508
M. Wt: 311.30 g/mol
InChI Key: NONJHXVASFECAD-BDAKNGLRSA-N
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Description

O1-Tert-butyl O3-methyl cis-5-(trifluoromethyl)piperidine-1,3-dicarboxylate is a complex organic compound with a piperidine ring structure. This compound is characterized by the presence of tert-butyl and methyl ester groups, as well as a trifluoromethyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O1-Tert-butyl O3-methyl cis-5-(trifluoromethyl)piperidine-1,3-dicarboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Functional Groups: The tert-butyl and methyl ester groups are introduced through esterification reactions using tert-butyl alcohol and methanol, respectively.

    Addition of Trifluoromethyl Group: The trifluoromethyl group is added using a trifluoromethylating agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

O1-Tert-butyl O3-methyl cis-5-(trifluoromethyl)piperidine-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ester groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

O1-Tert-butyl O3-methyl cis-5-(trifluoromethyl)piperidine-1,3-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O1-Tert-butyl O3-methyl cis-5-(trifluoromethyl)piperidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins or enzymes. The ester groups may undergo hydrolysis, releasing active intermediates that can modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-Tert-butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate
  • O1-tert-butyl O3-methyl cis-5-aminopiperidine-1,3-dicarboxylate

Uniqueness

O1-Tert-butyl O3-methyl cis-5-(trifluoromethyl)piperidine-1,3-dicarboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and potential interactions with biological targets, making it a valuable compound in various research fields.

Properties

Molecular Formula

C13H20F3NO4

Molecular Weight

311.30 g/mol

IUPAC Name

1-O-tert-butyl 3-O-methyl (3R,5S)-5-(trifluoromethyl)piperidine-1,3-dicarboxylate

InChI

InChI=1S/C13H20F3NO4/c1-12(2,3)21-11(19)17-6-8(10(18)20-4)5-9(7-17)13(14,15)16/h8-9H,5-7H2,1-4H3/t8-,9+/m1/s1

InChI Key

NONJHXVASFECAD-BDAKNGLRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H](C1)C(F)(F)F)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)C(F)(F)F)C(=O)OC

Origin of Product

United States

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